![molecular formula C39H47N5O13S B11827909 N-[15-({2-[(3-{2-azatricyclo[10.4.0.0,]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl}-3-oxopropyl)carbamoyl]ethyl}(sulfo)amino)-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl]-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide](/img/structure/B11827909.png)
N-[15-({2-[(3-{2-azatricyclo[10.4.0.0,]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl}-3-oxopropyl)carbamoyl]ethyl}(sulfo)amino)-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl]-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfo DBCO-PEG4-Maleimide is a water-soluble click chemistry reagent that contains a maleimide group and a dibenzocyclooctyne (DBCO) moiety. The hydrophilic polyethylene glycol (PEG) spacer arm enhances solubility in aqueous buffers. The maleimide group specifically and efficiently reacts with thiols to form stable thioether bonds . This compound is commonly used in copper-free click chemistry reactions, making it a valuable tool in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sulfo DBCO-PEG4-Maleimide is synthesized through a series of chemical reactions involving the incorporation of a maleimide group and a DBCO moiety onto a PEG spacer. The maleimide group is introduced through a reaction with maleic anhydride, while the DBCO moiety is attached via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction .
Industrial Production Methods
In industrial settings, the production of Sulfo DBCO-PEG4-Maleimide involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically produced in bulk quantities and purified through techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfo DBCO-PEG4-Maleimide primarily undergoes substitution reactions, specifically with thiol groups to form stable thioether bonds . It can also participate in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-containing molecules .
Common Reagents and Conditions
Thiol-containing compounds: React with the maleimide group at pH 6.5-7.5 to form thioether bonds.
Azide-containing compounds: React with the DBCO moiety in copper-free click chemistry reactions.
Major Products Formed
Thioether bonds: Formed from the reaction with thiol groups.
Triazole linkages: Formed from the SPAAC reaction with azide groups.
Applications De Recherche Scientifique
Sulfo DBCO-PEG4-Maleimide has a wide range of applications in scientific research:
Mécanisme D'action
The maleimide group in Sulfo DBCO-PEG4-Maleimide reacts specifically with thiol groups to form stable thioether bonds, while the DBCO moiety undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules . This dual reactivity allows for efficient and selective labeling of biomolecules, facilitating various biochemical and biophysical studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzocyclooctyne-PEG4-maleimide: Similar in structure and function, used for copper-free click chemistry.
DBCO-PEG4-acid: Contains a DBCO moiety and a PEG spacer, used in bioconjugation.
DBCO-Maleimide: Another variant used in click chemistry and bioconjugation.
Uniqueness
Sulfo DBCO-PEG4-Maleimide stands out due to its water solubility, which is enhanced by the hydrophilic PEG spacer arm. This property makes it particularly suitable for aqueous biological applications, providing efficient and specific reactions with thiol and azide groups without the need for copper catalysts .
Propriétés
Formule moléculaire |
C39H47N5O13S |
|---|---|
Poids moléculaire |
825.9 g/mol |
Nom IUPAC |
[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropyl]-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]sulfamic acid |
InChI |
InChI=1S/C39H47N5O13S/c45-34(14-19-42-36(47)11-12-37(42)48)41-18-22-55-24-26-57-28-27-56-25-23-54-21-16-39(50)44(58(51,52)53)20-15-35(46)40-17-13-38(49)43-29-32-7-2-1-5-30(32)9-10-31-6-3-4-8-33(31)43/h1-8,11-12H,13-29H2,(H,40,46)(H,41,45)(H,51,52,53) |
Clé InChI |
RPPSMTGMNQEPJC-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCN(C(=O)CCOCCOCCOCCOCCNC(=O)CCN4C(=O)C=CC4=O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


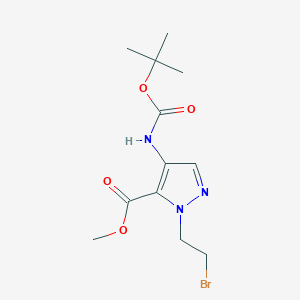
![(4R)-Methyl 4-((3R,5R,8R,10S,13R,14S,17R)-3-acetoxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B11827839.png)
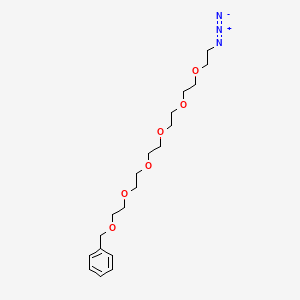

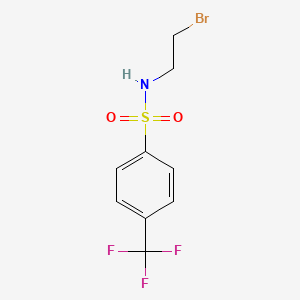

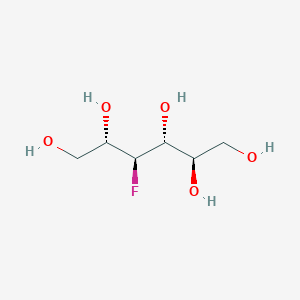

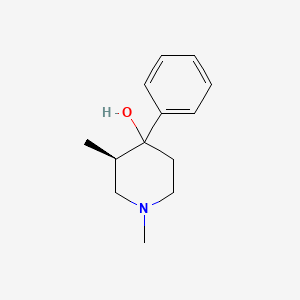
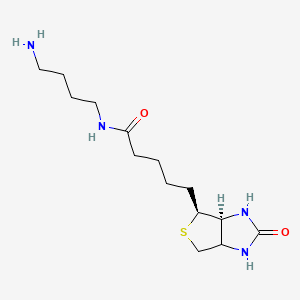
![5,5-dioxo-4H-thieno[3,2-c]thiochromene-2-carboxylic acid](/img/structure/B11827871.png)
![methyl (4R)-4-iodo-4-[(2S)-4-methoxy-8-oxo-3,6-dihydro-2H-furo[3,4-g][1]benzofuran-2-yl]pentanoate](/img/structure/B11827876.png)

![[(8S,9R,10S,11S,13S,14S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B11827886.png)
